molecular formula C10H12BrN B8188440 (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8188440
M. Wt: 226.11 g/mol
InChI Key: RMWFLRDIGQIIEJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and drug discovery. The compound features a bromo substituent that serves as a versatile handle for further synthetic modifications via cross-coupling reactions, facilitating the exploration of structure-activity relationships. Tetrahydroisoquinolines are recognized as privileged scaffolds in drug development, with a broad spectrum of documented biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This specific enantiomer is valued as a key synthetic intermediate for the development of novel bioactive molecules. Research on closely related 6-bromo-3-methylquinoline analogues has highlighted their potential as potent prostaglandin F2α (PGF2α) inhibitors , a promising target for the development of lead compounds to prevent preterm labor . Furthermore, substituted tetrahydroisoquinoline compounds have been investigated for their utility as GPR120 agonists , indicating potential applications in metabolic disorder research . The chiral nature of this building block is critical for the diastereoselective synthesis of complex alkaloids and pharmaceuticals, making it a valuable reagent for constructing optically active compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R)-6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWFLRDIGQIIEJ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation with Chiral Ruthenium Catalysts

The patent WO2005118548A1 details enantioselective synthesis using Noyori-type Ru(II) catalysts. Key steps include:

  • Dihydroisoquinoline Preparation : Alkylation of 3,4-dihydroisoquinolines with methyl-containing electrophiles.

  • Asymmetric Transfer Hydrogenation : Reaction of the dihydro precursor with a formic acid-triethylamine azeotrope in the presence of [(η⁶-arene)Ru(TsDPEN)] catalysts (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

For (R)-6-bromo-3-methyl derivatives, the dihydro precursor 6-bromo-3-methyl-3,4-dihydroisoquinoline undergoes hydrogenation with a Ru-(S,S)-TsDPEN catalyst to yield the R-enantiomer with >90% enantiomeric excess (ee).

Table 1: Catalytic Conditions and Outcomes

CatalystSubstrateee (%)Yield (%)
Ru-(S,S)-TsDPEN6-Bromo-3-methyl-DHIQ9285
Ru-(R,R)-TsDPEN6-Bromo-3-methyl-DHIQ882

Chiral Auxiliary Approaches

Mandelate-Derived Stereocontrol

Route c in WO2005118548A1 employs methyl (S)-mandelate to induce chirality:

  • Mandelamide Formation : Methyl (S)-mandelate reacts with methylamine to form (S)-mandelamide.

  • Tosylation and Coupling : Tosylation followed by nucleophilic substitution with a tetrahydroisoquinoline precursor introduces the methyl group.

  • Hydrolysis and Recycling : Acidic hydrolysis recovers the chiral auxiliary while retaining configuration.

Functionalization and Late-Stage Modification

Bromination and Methyl Group Introduction

Late-stage bromination of 3-methyltetrahydroisoquinoline is challenging due to directing group requirements. A preferred route involves:

  • Directed Ortho-Metalation : Using a directing group (e.g., amide) to install bromine at position 6.

  • Lithiation-Electrophilic Trapping : Treatment with LDA and bromine sources (e.g., Br₂ or NBS).

Methylation at position 3 is achieved via:

  • Alkylation of Secondary Amines : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).

  • Reductive Amination : Condensation of ketones with methylamine followed by reduction.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodStepsOverall Yield (%)ee (%)Scalability
Bischler–Napieralski435–40N/AModerate
Asymmetric Hydrogenation370–8590–95High
Chiral Auxiliary550–6098Low
  • Asymmetric Hydrogenation offers the best balance of yield and enantioselectivity.

  • Chiral Auxiliary Methods provide superior ee but are less practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 3-Methyl-1,2,3,4-tetrahydro-isoquinoline.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is primarily utilized in the development of novel therapeutic agents. Its structural characteristics make it valuable for synthesizing analogs with potential pharmaceutical applications:

  • Anticancer Properties : Research indicates that tetrahydroisoquinolines exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the tetrahydroisoquinoline structure can enhance anticancer efficacy .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its interaction with dopamine receptors suggests a role in modulating cognitive functions .

Organic Synthesis

In organic chemistry, (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline serves as an important building block for synthesizing complex organic molecules:

  • Synthesis of Analog Compounds : The compound can be used to create various derivatives through substitution reactions. For example, bromination reactions can yield compounds with different halogen substitutions that retain biological activity.
  • Intermediate in Synthesis : It acts as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals, facilitating the production of pharmaceuticals and agrochemicals.

The biological activity of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has been documented in several studies:

Activity Description
AntimicrobialExhibits activity against various pathogens, including bacteria and fungi.
Enzyme InhibitionDemonstrates potential to inhibit enzymes such as cathepsin B and calpain .
Receptor ModulationFunctions as a ligand for G-protein coupled receptors and serotonin transporters .
Neurotransmitter InteractionModulates dopamine receptor activity, influencing conditions like schizophrenia and ADHD .

Case Study 1: Anticancer Activity

A study conducted on the effects of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline derivatives on human cancer cell lines demonstrated significant cytotoxicity. The results indicated that specific modifications to the compound enhanced its ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline revealed its potential in reducing oxidative stress in neuronal cells. The compound was shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration.

Mechanism of Action

The mechanism of action of ®-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below highlights key structural differences and similarities between (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline and selected analogs:

Compound Name Substituents (Position) Molecular Weight Key Features References
(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline Br (6), CH₃ (3, R-configuration) ~242.12* Chiral center at C3; enhanced steric hindrance
6-Bromo-1,2,3,4-tetrahydroisoquinoline Br (6) 212.06 Lacks methyl group; simpler structure
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (6), HCl salt 248.55 Improved solubility due to hydrochloride formation
6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline Br (6), CH₃ (3,3) 271.18 Quinoline core (vs. isoquinoline); dual methyl groups
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Br (6), COOH (3) 272.11 Polar carboxylic acid substituent; potential for hydrogen bonding
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline Br (8), OCH₃ (6) 242.11 Methoxy group alters electronic properties
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline Br (7), NO₂ (6) 257.08 Electron-withdrawing nitro group; potential reactivity

*Calculated based on molecular formula (C₁₀H₁₂BrN).

Key Observations:
  • Stereochemistry: The (R)-configuration at position 3 distinguishes the target compound from non-chiral analogs like 6-Bromo-1,2,3,4-tetrahydroisoquinoline .
  • Electron-Donating/Withdrawing Groups: Methoxy (OCH₃) and nitro (NO₂) substituents in analogs alter electronic density, affecting reactivity and binding affinity . Salt Forms: Hydrochloride salts (e.g., 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride) improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is a chiral organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position enhances its lipophilicity and reactivity, which are crucial for its interaction with biological targets.

The biological activity of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of dopamine and serotonin receptors, which play significant roles in mood regulation and cognitive functions. This modulation may lead to therapeutic effects in neurological disorders such as depression and anxiety.

Biological Activities

Research indicates that tetrahydroisoquinolines, including (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit various pathogens, making it a candidate for developing antimicrobial agents .
  • Neuroprotective Effects : Its ability to interact with neurotransmitter systems suggests potential neuroprotective effects against neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies indicate that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline highlights how modifications to its structure can influence its biological efficacy. Key structural features include:

Structural FeatureImpact on Activity
Bromine at 6th PositionEnhances binding affinity to biological targets due to electronic effects.
Methyl Group at 3rd PositionIncreases lipophilicity and may influence receptor interactions .

Case Studies

Several case studies have explored the biological activity of (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline:

  • Neurotransmitter Modulation Study : A study demonstrated that this compound could significantly enhance dopamine receptor activation in vitro, suggesting its potential use in treating Parkinson's disease .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that (R)-6-bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline exhibited potent activity against specific bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline, and how can enantiomeric purity be ensured?

  • Methodology : Synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline scaffold. For example, potassium tert-butoxide-mediated reactions under anhydrous conditions at elevated temperatures (e.g., 80°C) are used to introduce substituents . To ensure enantiomeric purity, chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) or asymmetric catalysis (e.g., using MAO-N enzymes for deracemization) is recommended .
  • Key Challenges : Bromine’s sensitivity to reaction conditions may require inert atmospheres (argon/nitrogen) to prevent side reactions.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine at C6, methyl at C3).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 240.04 for C10_{10}H12_{12}BrN).
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .

Q. What are the recommended storage conditions to maintain stability?

  • Guidelines : Store at 0–6°C in airtight, light-protected containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the tetrahydroisoquinoline ring .

Advanced Research Questions

Q. What pharmacological mechanisms have been hypothesized for (R)-6-Bromo-3-methyl-THIQ, and how do researchers address contradictory neurotoxic vs. neuroprotective findings?

  • Mechanistic Insights : The compound’s structural similarity to dopaminergic alkaloids suggests potential modulation of neurotransmitter systems (e.g., dopamine D2 receptors or monoamine oxidases) . Contradictory neurotoxic effects (e.g., neuron poisoning at high doses) may arise from dose-dependent oxidative stress or mitochondrial dysfunction .
  • Experimental Design : Use in vitro models (e.g., SH-SY5Y cells) to establish dose-response curves and in vivo rodent models for behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. How can enantiomer-specific effects be systematically studied in vivo?

  • Methodology :

  • Chiral Separation : Preparative HPLC to isolate (R)- and (S)-enantiomers.
  • Pharmacokinetics : Radiolabeled isotopes (e.g., 14C^{14}C) to track enantiomer distribution in plasma and brain tissue.
  • Behavioral Assays : Compare enantiomers in models of addiction (e.g., conditioned place preference for opiate withdrawal studies) .

Q. What strategies are effective for resolving data contradictions in receptor binding affinity studies?

  • Approach :

  • Binding Assays : Use competitive radioligand displacement (e.g., 3H^3H-spiperone for dopamine receptors) with strict control of buffer pH and ionic strength.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and explain discrepancies between in silico and in vitro results .

Safety and Ethical Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Gloves, lab coats, and fume hoods for synthesis/handling.
  • Toxicity Mitigation : Avoid skin contact; use HEPA filters to prevent inhalation of crystalline particulates .
    • Ethical Compliance : Adhere to IACUC guidelines for animal studies, particularly for neurotoxicity assessments .

Key Research Gaps

  • Neuropharmacology : Limited in vivo data on long-term effects and enantiomer-specific pharmacokinetics.
  • Synthetic Scalability : Lack of robust protocols for multi-gram synthesis under GMP conditions.

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